molecular formula C19H25NO5 B2487464 Tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate CAS No. 2089652-17-3

Tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate

Cat. No.: B2487464
CAS No.: 2089652-17-3
M. Wt: 347.411
InChI Key: POQQDUFVMOTWIR-UHFFFAOYSA-N
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Description

Tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate is a complex organic compound that features a tert-butyl group, an indole core, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate typically involves the protection of the indole nitrogen with a Boc group and the subsequent esterification of the carboxylate group. The reaction conditions often include the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the Boc-protected intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like triethylamine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced indole compounds .

Scientific Research Applications

Tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of indole-based biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection to the indole core, allowing for selective reactions and modifications. The compound can interact with enzymes and receptors, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
  • Tert-butyl 3-(methoxymethyl)-1H-indole-1-carboxylate
  • Tert-butyl 3-(acetoxymethyl)-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate is unique due to its combination of a Boc-protected indole core and a tert-butyl ester group. This structure provides enhanced stability and reactivity, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-18(2,3)24-16(21)20-11-13(14-9-7-8-10-15(14)20)12-23-17(22)25-19(4,5)6/h7-11H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQQDUFVMOTWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)COC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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